2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(tetrahydro-2-furanylmethyl)acetamide
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Overview
Description
- This compound has the systematic name (9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-yl)acetic acid .
- Its molecular formula is C₁₆H₁₅NO₄S , and its molecular weight is approximately 317.36 g/mol .
- The compound features a thiazine ring with an ethyl substituent at the 9-position and a carboxylic acid group.
- Thiazines are heterocyclic compounds containing a sulfur atom in the ring, and they exhibit diverse biological activities.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the condensation of appropriate precursors.
- Industrial production methods remain proprietary, and detailed information may be restricted.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type, but I cannot provide precise details due to limited data.
- Major products formed from these reactions would involve modifications of the thiazine ring or the carboxylic acid group.
Scientific Research Applications
Biology: Investigations could focus on its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: It might serve as a lead compound for drug development, targeting specific pathways or receptors.
Industry: Applications could include dyes, pigments, or other specialty chemicals.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is scarce.
- Molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, researchers would likely compare it to related thiazine derivatives.
- Highlighting its uniqueness would involve assessing its structural features, reactivity, and biological properties.
Properties
Molecular Formula |
C21H24N2O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H24N2O4S/c1-2-15-9-10-19-18(12-15)17-7-3-4-8-20(17)28(25,26)23(19)14-21(24)22-13-16-6-5-11-27-16/h3-4,7-10,12,16H,2,5-6,11,13-14H2,1H3,(H,22,24) |
InChI Key |
UMOMYHKNHUWWEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCC4CCCO4 |
Origin of Product |
United States |
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